molecular formula C7H6N2O4 B3058119 5-Nitrosalicylaldoxime CAS No. 87974-50-3

5-Nitrosalicylaldoxime

Cat. No.: B3058119
CAS No.: 87974-50-3
M. Wt: 182.13 g/mol
InChI Key: DVBKBUGAIYQNOE-YWEYNIOJSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of 5-Nitrosalicylaldoxime, there are related compounds that have been synthesized. For instance, 5-nonylsalicylaldoxime, a strong copper extractor, has been synthesized and studied . Another related compound, 5-nitropiperidin-2-one, was synthesized in a four-component one-pot reaction combining an enantioselective organocatalytic Michael addition .

Scientific Research Applications

Complex Synthesis

5-Nitrosalicylaldoxime has been used in the synthesis of nickel(II) and palladium(II) complexes. These complexes, having a 1:2 metal-ligand stoichiometry, have been studied through spectral analyses and X-ray diffraction, revealing their potential in various chemical applications (Mehta & Swar, 2002).

Biodegradation Studies

In biodegradation research, this compound plays a role in the study of nitroaromatic compounds. For instance, its formation during the biodegradation of 5-Nitroanthranilic Acid by Bradyrhizobium sp. Strain JS329 has been observed, shedding light on the metabolic pathways involved in the catabolism of such compounds (Qu & Spain, 2010).

Molecular and Structural Analysis

The structural characteristics of this compound derivatives have been extensively studied. For example, research on bis(salicylaldoximato)- and bis(5-chlorosalicylaldoximato)nitrosylcobalt compounds has provided insights into the molecular structures of nitrosyls containing a bent Co-N-O group, which are crucial for understanding the properties of these compounds (Gallagher et al., 1986).

Biochemical Interaction Studies

This compound derivatives, such as 5-Nitro-2'-deoxyuridylate, have been studied for their interaction with enzymes like thymidylate synthetase. Such studies contribute to our understanding of biochemical interactions at the molecular level (Matsuda, Wataya, & Santi, 1978).

Chemical Stability Investigations

Investigations into the stability of salicylaldoxime complexes with transition metals have included this compound. These studies are critical for understanding the behavior of such complexes in various chemical environments (Burger & Egyed, 1965).

Safety and Hazards

The safety data sheet for a related compound, 5-nonylsalicylaldoxime, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle all chemical compounds with appropriate safety measures.

Biochemical Analysis

Biochemical Properties

5-Nitrosalicylaldoxime plays a significant role in biochemical reactions, particularly in the context of metal ion interactions. It is known to interact with enzymes such as salicylate hydroxylase, which catalyzes the hydroxylation of salicylate to gentisate . This interaction is crucial for the degradation of aromatic compounds. The compound also interacts with proteins that contain iron-sulfur clusters, facilitating electron transfer processes . These interactions highlight the importance of this compound in biochemical pathways involving metal ions and oxidative reactions.

Cellular Effects

This compound has been observed to affect various cellular processes. It influences cell signaling pathways by interacting with metal ions, which can alter the activity of metal-dependent enzymes . This compound can also impact gene expression by modulating the availability of metal ions required for transcription factors and other DNA-binding proteins. Additionally, this compound affects cellular metabolism by participating in redox reactions, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to metal ions and form stable complexes. This binding can inhibit or activate enzymes depending on the nature of the interaction . For instance, the compound can inhibit the activity of certain metalloenzymes by chelating the metal ion cofactor, thereby preventing the enzyme from catalyzing its reaction. Conversely, it can also activate enzymes by stabilizing their active conformation through metal ion binding . These interactions at the molecular level are crucial for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and oxygen . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition or activation of enzymes involved in metabolic pathways . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways by providing essential metal ions for enzyme activity . At high doses, it can exhibit toxic effects, such as disrupting metal homeostasis and causing oxidative stress . These threshold effects are critical for determining the safe and effective use of this compound in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. It interacts with enzymes such as salicylate hydroxylase and other dioxygenases, facilitating the breakdown of complex organic molecules . The compound also affects metabolic flux by altering the levels of key metabolites involved in redox reactions and energy production . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions help localize the compound to areas where it can exert its biochemical effects. For example, the compound may accumulate in regions with high metal ion concentrations, enhancing its ability to participate in redox reactions and enzyme regulation . The transport and distribution of this compound are crucial for its function in biological systems.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is often found in organelles such as mitochondria and chloroplasts, where it can participate in redox reactions and metal ion homeostasis . Its localization to specific compartments is essential for its activity and function, as it ensures that the compound is in the right place to interact with its target biomolecules .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-Nitrosalicylaldoxime can be achieved through a condensation reaction between 5-nitrosalicylaldehyde and hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "5-nitrosalicylaldehyde", "hydroxylamine hydrochloride", "base (such as sodium hydroxide or potassium hydroxide)", "solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 5-nitrosalicylaldehyde in a suitable solvent.", "Add hydroxylamine hydrochloride and base to the solution.", "Heat the mixture under reflux for several hours.", "Allow the reaction mixture to cool and then filter the resulting precipitate.", "Wash the precipitate with cold water and dry it under vacuum.", "Recrystallize the product from a suitable solvent to obtain pure 5-Nitrosalicylaldoxime." ] }

CAS No.

87974-50-3

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

2-[(Z)-hydroxyiminomethyl]-4-nitrophenol

InChI

InChI=1S/C7H6N2O4/c10-7-2-1-6(9(12)13)3-5(7)4-8-11/h1-4,10-11H/b8-4-

InChI Key

DVBKBUGAIYQNOE-YWEYNIOJSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N\O)O

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O

1595-15-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-5-nitrobenzaldehyde (2.10 g, 12.6 mmol) in pyridine (31.0 mL) and EtOH (5.0 mL) was added hydroxylamine hydrochloride (1.75 g, 25.2 mmol). After stirring at 20° C. for 10 h, the mixture was diluted with CH2Cl2 (125 mL) and washed with water (4×70 mL) and brine (50 mL). The organic layer was dried (Na2SO4) and evaporated. The residue was triturated with EtOH and filtered. The resulting solid was rinsed with ether and dried under vacuum to obtain the title compound (1.86 g, 81% yield) as a yellowish solid: MS (electrospray, +ions) m/z 183 (M+H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
title compound
Yield
81%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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